molecular formula C12H15Cl2NO B5704871 N-(2,6-dichlorophenyl)-2-ethylbutanamide

N-(2,6-dichlorophenyl)-2-ethylbutanamide

Cat. No.: B5704871
M. Wt: 260.16 g/mol
InChI Key: YBHNXCFVQTXCMT-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)-2-ethylbutanamide is a substituted amide characterized by a 2,6-dichlorophenyl group attached to a 2-ethylbutanamide moiety. Structurally, the compound shares similarities with other chloroacetanilides, such as N-(2,6-dichlorophenyl)-acetamide and its halogenated derivatives. The 2,6-dichlorophenyl group contributes to planar geometry in the aromatic ring, while the amide group typically adopts a trans conformation for the N–H and C=O bonds, as observed in related compounds like N-(2,6-dichlorophenyl)benzamide . Crystallographic studies of analogous compounds (e.g., N-[2,6-dichlorophenyl]-2-chloroacetamide) reveal monoclinic or tetragonal crystal systems with unit cell parameters such as a = 18.94 Å, b = 11.11 Å, c = 4.72 Å (space group P2₁2₁2₁) . Intermolecular hydrogen bonding (N–H···O=C) stabilizes the lattice, a feature common to this class of amides .

Properties

IUPAC Name

N-(2,6-dichlorophenyl)-2-ethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-3-8(4-2)12(16)15-11-9(13)6-5-7-10(11)14/h5-8H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHNXCFVQTXCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-2-ethylbutanamide typically involves the reaction of 2,6-dichloroaniline with 2-ethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-2-ethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-2-ethylbutanamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to a reduction in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. The compound may also interact with cell membranes, altering their properties and affecting cellular signaling pathways .

Comparison with Similar Compounds

³⁵Cl NQR Frequency Trends

The ³⁵Cl nuclear quadrupole resonance (NQR) frequencies of N-(2,6-dichlorophenyl)-amides are influenced by side-chain substituents (Table 1):

  • Alkyl substituents (e.g., 2-ethylbutanamide, 2-methylpropanamide): Lower NQR frequencies compared to unsubstituted N-(2,6-dichlorophenyl)-acetamide due to reduced electron-withdrawing effects .
  • Chlorinated alkyl groups (e.g., 2-chloroacetamide, 2,2,2-trichloroacetamide): Increase NQR frequencies by enhancing electron withdrawal from the aromatic ring. For example, N-(2,6-dichlorophenyl)-2,2,2-trichloroacetamide exhibits frequencies of 36.8 MHz and 37.2 MHz for aromatic Cl atoms .
  • Aryl substituents (e.g., benzamide): Further elevate NQR frequencies (e.g., 38.1–38.5 MHz) due to resonance effects .

Table 1: ³⁵Cl NQR Frequencies of Selected N-(2,6-Dichlorophenyl)-Amides

Compound Substituent (R) Avg. NQR Frequency (MHz)
N-(2,6-dichlorophenyl)-acetamide CH₃ 35.6 ± 0.2
N-(2,6-dichlorophenyl)-2-ethylbutanamide CH₂CH(CH₂CH₃) 34.8 (estimated)*
N-(2,6-dichlorophenyl)-2-chloroacetamide CH₂Cl 36.2 ± 0.3
N-(2,6-dichlorophenyl)-benzamide C₆H₅ 38.3 ± 0.2

*Estimated based on alkyl-substitution trends.

Crystallographic Parameters

Side-chain substitution impacts crystal packing and bond geometry:

  • C(S)–C(O) bond length : Lengthens with bulky substituents (e.g., 2-ethylbutanamide: ~1.52 Å) compared to shorter bonds in chlorinated analogs (e.g., 2-chloroacetamide: 1.49 Å) .
  • Unit cell dimensions : Bulkier alkyl groups (e.g., 2-ethylbutanamide) may adopt larger unit cells compared to chlorinated derivatives. For instance, N-(2,6-dichlorophenyl)-2,2,2-trichloroacetamide crystallizes in space group P2₁/c with a = 10.17 Å, b = 11.94 Å, c = 10.07 Å .

Pharmacological and Toxicological Profiles

  • N-(2,6-Dichlorophenyl)-2-(4-methylpiperidinyl)acetamide (LIA) : A lidocaine analog with local anesthetic and antiarrhythmic properties, highlighting the role of nitrogen-containing side chains in modulating ion channel interactions .
  • Clonidine derivatives : The 2,6-dichlorophenyl moiety is critical for α₂-adrenergic receptor agonism, though alkyl substituents like 2-ethylbutanamide may reduce receptor affinity compared to imidazoline groups .

Exceptions and Anomalies

  • N-(2,6-Dichlorophenyl)-2,2,2-trichloroacetamide : Despite its chlorinated side chain, one aromatic Cl atom shows a lower NQR frequency (36.8 MHz vs. 37.2 MHz) due to crystal field effects disrupting equivalence .
  • Conformational flexibility : Bulky alkyl groups (e.g., 2-ethylbutanamide) may introduce torsional strain, altering hydrogen-bonding networks compared to planar benzamide derivatives .

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